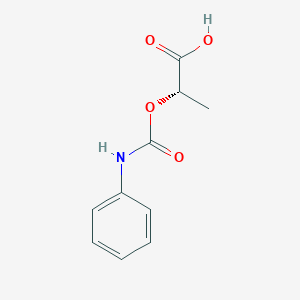
alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride, also known as carbaryl, is a widely used insecticide. It belongs to the carbamate family of insecticides and is used to control pests in agriculture, forestry, and public health. Carbaryl is a white crystalline solid that is soluble in water and has a faint odor. It is a broad-spectrum insecticide that is effective against a wide range of pests, including aphids, mites, and beetles.
作用機序
Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately paralysis and death of the insect.
Biochemical and Physiological Effects
Carbaryl has been shown to have a range of biochemical and physiological effects on insects. It can disrupt the normal functioning of the nervous system, interfere with the metabolism of carbohydrates and lipids, and affect the structure and function of the insect cuticle. In non-target organisms, alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride can also have toxic effects, such as disrupting the endocrine system and causing developmental abnormalities.
実験室実験の利点と制限
Carbaryl is a widely used insecticide that has been extensively studied in laboratory experiments. Its broad-spectrum activity and relatively low toxicity make it a useful tool for studying insect physiology and toxicology. However, its use is limited by its potential to affect non-target organisms and its persistence in the environment.
将来の方向性
There are several areas of future research that could be explored in relation to alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride. These include:
1. Developing new formulations of alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride that are more effective against specific pests and have reduced environmental impact.
2. Studying the effects of alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride on non-target organisms, including beneficial insects and soil microorganisms.
3. Investigating the mechanisms of insecticide resistance to alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride and developing strategies to overcome resistance.
4. Evaluating the potential health effects of alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride on humans and animals, particularly in occupational settings.
5. Developing alternative pest control strategies that reduce the reliance on chemical insecticides like alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride.
In conclusion, alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride is a widely used insecticide that has been extensively studied for its insecticidal properties and its effects on non-target organisms. It works by inhibiting the activity of the enzyme acetylcholinesterase, leading to overstimulation of the nervous system and ultimately paralysis and death of the insect. While it has been a useful tool in laboratory experiments, its use is limited by its potential to affect non-target organisms and its persistence in the environment. Future research should focus on developing new formulations of alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride, studying its effects on non-target organisms, and developing alternative pest control strategies.
合成法
Carbaryl is synthesized by reacting methyl isocyanate with alpha-methylbenzyl alcohol in the presence of a catalyst. The resulting product is then treated with diethylamine to form alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride. The synthesis method is complex and requires careful handling of toxic chemicals.
科学的研究の応用
Carbaryl has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in scientific research to study the mechanisms of insecticide resistance, the effects of pesticides on beneficial insects, and the environmental fate of pesticides. Carbaryl has also been used in toxicological studies to evaluate its potential health effects on humans and animals.
特性
CAS番号 |
101491-67-2 |
|---|---|
製品名 |
alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride |
分子式 |
C15H25ClN2O2 |
分子量 |
300.82 g/mol |
IUPAC名 |
diethyl-[2-(1-phenylethoxycarbonylamino)ethyl]azanium;chloride |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-4-17(5-2)12-11-16-15(18)19-13(3)14-9-7-6-8-10-14;/h6-10,13H,4-5,11-12H2,1-3H3,(H,16,18);1H |
InChIキー |
JOFXZHOHDBVQQS-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCNC(=O)OC(C)C1=CC=CC=C1.[Cl-] |
正規SMILES |
CC[NH+](CC)CCNC(=O)OC(C)C1=CC=CC=C1.[Cl-] |
その他のCAS番号 |
101491-66-1 101491-67-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




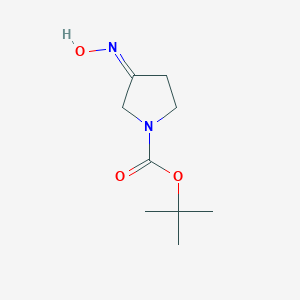

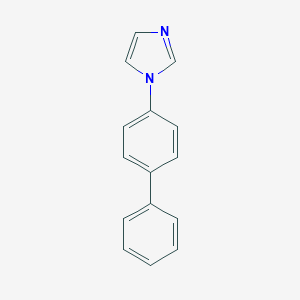
![4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol](/img/structure/B34266.png)
![N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide](/img/structure/B34268.png)

![5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B34270.png)
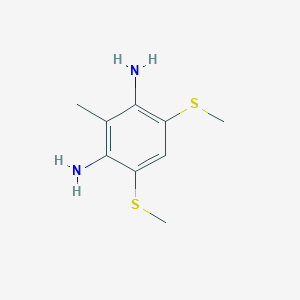
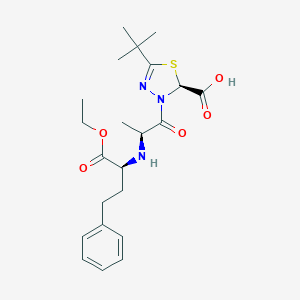


![4-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B34283.png)
